N,N-Dimethyl-alpha-(m-tolylimino)-p-toluidine
Description
Structure
3D Structure
Properties
CAS No. |
58200-51-4 |
|---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(3-methylphenyl)iminomethyl]aniline |
InChI |
InChI=1S/C16H18N2/c1-13-5-4-6-15(11-13)17-12-14-7-9-16(10-8-14)18(2)3/h4-12H,1-3H3 |
InChI Key |
OGQXRISMZHIJLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Biological Activity
N,N-Dimethyl-alpha-(m-tolylimino)-p-toluidine, commonly referred to in the literature as DMPT, is a compound of significant interest due to its biological activity, particularly in toxicology and potential carcinogenic effects. This article examines the biological activity of DMPT, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
DMPT is an organic compound characterized by its dimethylamino group and imine linkage. The structural formula can be represented as follows:
This compound is soluble in organic solvents and has been utilized in various applications, including dental materials and artificial fingernails.
Acute Toxicity
Research indicates that DMPT exhibits acute toxicity, particularly through the induction of methemoglobinemia. In a study involving rats, administration of DMPT at doses of 250 mg/kg or higher resulted in clinical signs such as cyanosis, abnormal breathing, and lethargy . The primary hematological response was identified as methemoglobinemia, which leads to decreased oxygen transport in the blood.
Chronic Toxicity and Carcinogenicity
Long-term studies have shown that DMPT poses significant carcinogenic risks. In a two-year study involving F344/N rats and B6C3F1/N mice, exposure to DMPT resulted in increased incidences of nasal cavity adenomas and liver neoplasms . The findings highlighted that all dosed groups exhibited signs of hematologic toxicity characterized by macrocytic regenerative anemia and increased methemoglobin levels.
The toxicological effects of DMPT are primarily attributed to its oxidative properties. The compound undergoes metabolic transformation to p-methylphenylhydroxylamine, which is believed to be responsible for its toxic effects . This transformation leads to oxidative damage in target organs such as the liver and nasal cavity.
Case Studies
- Acute Cyanotic Episode : A notable case involved a 16-month-old girl who ingested DMPT, leading to an acute episode of methemoglobinemia. Treatment with methylene blue effectively reversed the condition, underscoring the compound's potential hazards when ingested .
- Occupational Exposure : Clinical findings associated with occupational exposure to DMPT have reported symptoms including cyanosis and respiratory distress among workers handling dental materials containing this compound .
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Acute Toxicity | Induces methemoglobinemia; symptoms include cyanosis and lethargy |
| Chronic Toxicity | Associated with carcinogenic effects; increases risk of liver and nasal tumors |
| Mechanism | Oxidative metabolism leading to toxic metabolites |
| Clinical Cases | Documented cases of acute toxicity following ingestion |
Scientific Research Applications
Chemical Properties and Structure
N,N-Dimethyl-alpha-(m-tolylimino)-p-toluidine is a member of the imine family, characterized by its structure which includes a dimethylamino group and a toluidine moiety. Its chemical formula is and it exhibits properties typical of amines and imines, such as nucleophilicity and the ability to participate in condensation reactions.
Polymerization Catalyst
Applications in Polymer Chemistry:
- Polyester and Epoxy Resins: this compound serves as an effective catalyst for the polymerization of polyesters and epoxy resins, enhancing the curing process and improving mechanical properties .
- Acrylate Polymers: It is also utilized to accelerate the polymerization of acrylate compounds, which are crucial in coatings, adhesives, and sealants .
Case Study:
A study demonstrated that incorporating this compound into epoxy formulations resulted in a significant reduction in curing time while maintaining optimal thermal stability, making it suitable for industrial applications .
Dental Materials
Role as an Accelerator:
- In dental applications, this compound acts as an accelerator for dental cements and materials. It activates the polymerization reaction necessary for hardening dental composites and resins .
Case Study:
Research has shown that dental composites containing this compound exhibit improved mechanical strength and reduced setting time compared to traditional formulations, leading to better clinical outcomes .
Synthesis of Pharmaceutical Intermediates
Intermediate in Drug Development:
- This compound is involved in synthesizing various pharmaceutical intermediates, particularly in the production of biologically active compounds. Its reactivity allows it to participate in multicomponent reactions that yield complex structures with potential therapeutic effects .
Data Table: Pharmaceutical Applications
| Application Area | Compound Type | Outcome |
|---|---|---|
| Anticancer Agents | γ-lactam derivatives | High antiproliferative activity |
| Antibacterial Compounds | Schiff base complexes | Effective against resistant strains |
Industrial Applications
Use in Adhesives and Coatings:
- This compound is utilized in formulating industrial adhesives and coatings due to its ability to enhance adhesion properties and cure rates under varying environmental conditions .
Case Study:
In an industrial setting, the inclusion of this compound in adhesive formulations led to improved bond strength and durability, making it suitable for construction and automotive applications .
Toxicological Considerations
While this compound has numerous beneficial applications, it is essential to consider its toxicological profile. Studies indicate potential carcinogenic effects based on animal models, necessitating careful handling and regulatory compliance when used in commercial products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N,N-Dimethyl-alpha-(m-tolylimino)-p-toluidine and related compounds:
Structural and Functional Differences
Substituent Effects: this compound incorporates both electron-donating (methyl) and electron-withdrawing (imino) groups, which may enhance its stability in redox reactions compared to DMPT or p-toluidine . DMPT lacks the imino group, making it more basic and reactive as a polymerization accelerator, whereas the imino group in the target compound could facilitate coordination with transition metals .
Toxicity Mechanisms: Both DMPT and p-toluidine undergo N-hydroxylation, forming reactive metabolites (e.g., p-methylphenylhydroxylamine) that cause oxidative DNA damage and liver carcinogenicity .
Applications: DMPT is widely used in industrial polymers and dental materials due to its high reactivity .
Q & A
Basic Research Questions
Q. What experimental parameters are critical for optimizing the synthesis of N,N-Dimethyl-alpha-(m-tolylimino)-p-toluidine derivatives in continuous flow reactors?
- Methodological Answer: Key parameters include catalyst concentration (e.g., 1% Pd/C), reaction temperature (e.g., 55°C), and proton donor ratios (e.g., 1:4:4 for p-toluidine, ammonium formate, and acetic acid). Nitrogen purging improves conversion rates by minimizing oxidative side reactions. Continuous systems require monitoring flow rates (e.g., 2–20 mL/min) and pH adjustments to maintain reaction kinetics .
Q. How can spectroscopic techniques (FT-IR, FT-Raman) be employed to characterize structural features of p-toluidine derivatives?
- Methodological Answer: FT-IR analysis (4000–400 cm⁻¹) identifies functional groups like N-H stretches (3300–3400 cm⁻¹) and aromatic C=C vibrations (1600 cm⁻¹). FT-Raman normal coordinate analysis using General Valence Force Field (GVFF) refines potential energy constants for in-plane/out-of-plane vibrations. UV-Vis spectra (200–400 nm) monitor electronic transitions, with shifts indicating structural perturbations (e.g., biofield treatment effects) .
Q. What extraction methods are effective for isolating p-toluidine derivatives from complex matrices like wastewater?
- Methodological Answer: Silicone rubber membrane extraction achieves >95% recovery of p-toluidine. Optimize pH (acidic conditions enhance permeability), ionic strength (NaCl increases solubility), and flow rates (2–20 mL/min). Thermal stability (decomposition onset ~200°C) must be considered during solvent selection .
Advanced Research Questions
Q. How do transcriptomic profiles elucidate hepatic toxicity mechanisms of this compound?
- Methodological Answer: Liver transcriptome analysis after 5-day exposure identifies dose-dependent gene expression changes (e.g., cytochrome P450 enzymes, oxidative stress markers). Benchmark dose (BMD) modeling links molecular markers (e.g., GSTA2, CYP2E1) to toxicity thresholds. RT-PCR validation confirms transcript reliability, with variability addressed via multi-dose comparisons .
Q. What advanced spectroscopic techniques resolve reaction intermediates in copper-catalyzed amination involving p-toluidine?
- Methodological Answer: Q-band HYSCORE (Hyperfine Sublevel Correlation) spectroscopy with ¹⁵N-labeled p-toluidine detects Cu–N interactions in catalytic intermediates. Simulations distinguish single vs. equivalent nitrogen couplings, ruling out combinatorial cross-peaks. This clarifies electron transfer mechanisms in toluene-based reactions .
Q. How can conflicting crystallite size data from XRD and thermal analysis be reconciled in biofield-treated p-toluidine?
- Methodological Answer: Biofield treatment increases crystallite size (11.12% via XRD) due to enhanced intermolecular interactions but reduces thermal stability (lower Tₘₐₓ) via lattice strain. Pair XRD with thermogravimetric analysis (TGA) to differentiate structural vs. thermal decomposition effects. Multi-step degradation profiles suggest altered molecular packing .
Methodological Guidance for Data Interpretation
Q. What statistical approaches validate recovery rates in chromatographic analyses of p-toluidine contaminants?
- Methodological Answer: Use calibration curves (R² ≥ 0.9998) with prediction intervals (e.g., 20 ppm limit). Calculate coefficients of variation (CV < 3%) across recovery levels (e.g., 8–40 ppm). For low-concentration samples (e.g., <1.9 ppm), employ limit-of-detection (LOD) adjustments and retention time cross-validation to minimize false positives .
Q. How do reaction kinetics inform the design of reductive dehalogenation pathways for p-toluidine derivatives?
- Methodological Answer: Monitor C-demethylation rates (e.g., N,N-di(p-tolyl)amine formation) using HPLC with UV detection (205–308 nm). First-order kinetics for proton donors (ammonium formate) and catalysts (Pd/C) guide stoichiometric ratios. Nitrogen purging reduces byproduct formation, as shown in batch vs. continuous reactor comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
